Ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate is an organic compound with the molecular formula C11H13FO5S. It is characterized by the presence of a fluorosulfonyloxy group attached to a phenyl ring, which is further substituted with a methyl group and an ethyl acetate moiety. This compound is primarily used in research and development settings, particularly in the field of organic synthesis and pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methylbenzoic acid and ethyl bromoacetate.
Esterification: The 4-hydroxy-3-methylbenzoic acid is esterified with ethyl bromoacetate in the presence of a base like potassium carbonate to form ethyl 2-(4-hydroxy-3-methylphenyl)acetate.
Fluorosulfonylation: The hydroxyl group is then converted to a fluorosulfonyloxy group using fluorosulfonic acid or its derivatives under controlled conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluorosulfonyloxy group can be displaced by various nucleophiles, leading to the formation of different substituted phenyl acetates.
Reduction: The compound can be reduced to form the corresponding phenol derivative.
Oxidation: Oxidative reactions can further modify the phenyl ring or the ethyl acetate moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl acetates with various functional groups.
Reduction: Phenol derivatives.
Oxidation: Carboxylic acids or quinones, depending on the reaction conditions.
Scientific Research Applications
Ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Testing: Used as a reference standard in pharmaceutical research to ensure the accuracy and reliability of analytical methods.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate involves its ability to undergo nucleophilic substitution reactions. The fluorosulfonyloxy group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups onto the phenyl ring .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-hydroxy-3-methylphenyl)acetate: Similar structure but with a hydroxyl group instead of a fluorosulfonyloxy group.
Ethyl 2-(4-chlorosulfonyloxy-3-methylphenyl)acetate: Similar structure but with a chlorosulfonyloxy group instead of a fluorosulfonyloxy group.
Uniqueness
Ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly useful in specific synthetic applications where such properties are desired .
Properties
IUPAC Name |
ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO5S/c1-3-16-11(13)7-9-4-5-10(8(2)6-9)17-18(12,14)15/h4-6H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTWNYOUUGESEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)OS(=O)(=O)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.